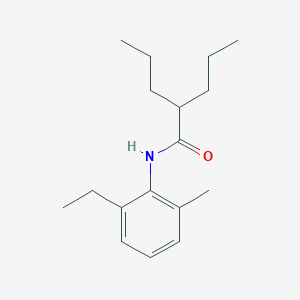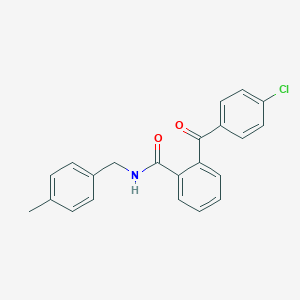
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide, also known as BML-210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the family of benzamides and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Wirkmechanismus
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide exerts its anti-cancer effects by targeting multiple signaling pathways involved in cancer cell growth and survival. It has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and heat shock protein 90 (HSP90), which are involved in the regulation of gene expression and protein folding, respectively. 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has been shown to induce changes in the expression of various genes and proteins involved in cell growth, survival, and apoptosis. It has been found to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate the expression of anti-apoptotic proteins such as Bcl-2. 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has also been shown to inhibit the expression of genes involved in cell cycle progression, such as cyclin D1 and CDK4.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has several advantages for lab experiments, including its high potency and specificity for cancer cells. However, it also has some limitations, such as its low solubility in aqueous solutions and its potential to cause toxicity in normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential as a therapeutic agent in clinical trials. Furthermore, the combination of 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide with other anti-cancer drugs may enhance its efficacy and reduce its toxicity. Overall, 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has shown promising results in preclinical studies and has the potential to become a valuable therapeutic agent for the treatment of cancer.
Synthesemethoden
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The resulting intermediate product can then be reacted with benzoyl chloride to yield 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide. Another method involves the reaction of 4-methylbenzylamine with 2-(4-chlorobenzoyl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to produce 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and leukemia. 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells. Furthermore, 2-(4-chlorobenzoyl)-N-(4-methylbenzyl)benzamide has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis.
Eigenschaften
Molekularformel |
C22H18ClNO2 |
|---|---|
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
2-(4-chlorobenzoyl)-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H18ClNO2/c1-15-6-8-16(9-7-15)14-24-22(26)20-5-3-2-4-19(20)21(25)17-10-12-18(23)13-11-17/h2-13H,14H2,1H3,(H,24,26) |
InChI-Schlüssel |
WRHSJXHJXYVDPV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



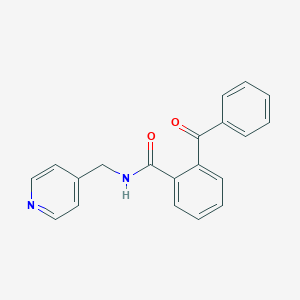
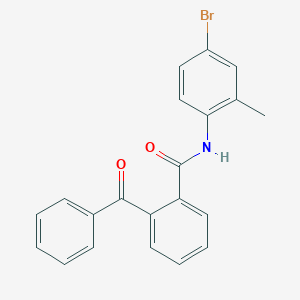
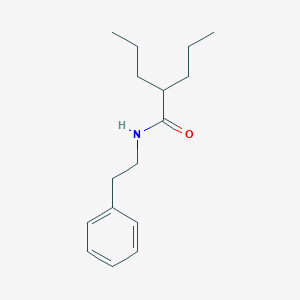

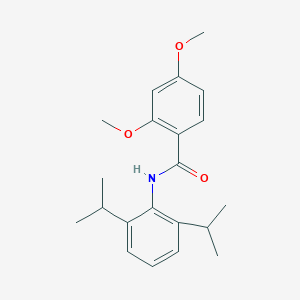
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B290342.png)
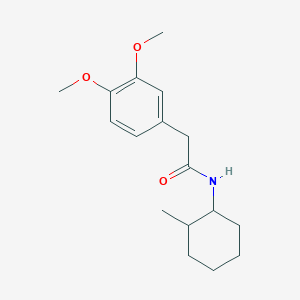
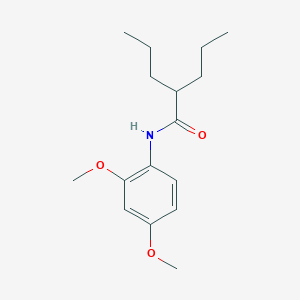
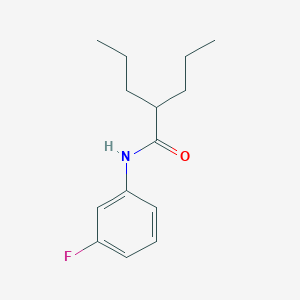
![2-benzoyl-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B290347.png)

![2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B290353.png)
